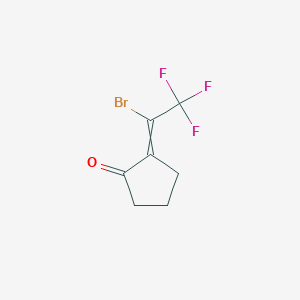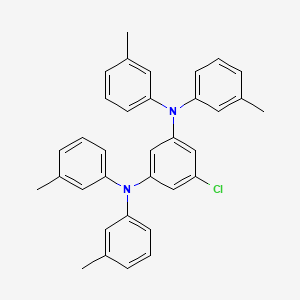
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine: is a complex organic compound with the molecular formula C30H23ClN2 and a molecular weight of 446.97 g/mol . This compound is characterized by the presence of a chlorine atom and multiple phenyl groups attached to a benzene diamine core. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine typically involves the following steps :
Starting Materials: The synthesis begins with 1,3-benzenediamine and 3-methylphenyl derivatives.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- 5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(4-methylphenyl)benzene-1,3-diamine
Uniqueness
5-Chloro-N~1~,N~1~,N~3~,N~3~-tetrakis(3-methylphenyl)benzene-1,3-diamine is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to similar compounds.
特性
CAS番号 |
142017-30-9 |
|---|---|
分子式 |
C34H31ClN2 |
分子量 |
503.1 g/mol |
IUPAC名 |
5-chloro-1-N,1-N,3-N,3-N-tetrakis(3-methylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C34H31ClN2/c1-24-9-5-13-29(17-24)36(30-14-6-10-25(2)18-30)33-21-28(35)22-34(23-33)37(31-15-7-11-26(3)19-31)32-16-8-12-27(4)20-32/h5-23H,1-4H3 |
InChIキー |
NYAOEIVEQLVKLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC(=C2)C)C3=CC(=CC(=C3)Cl)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


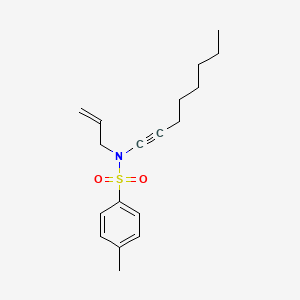
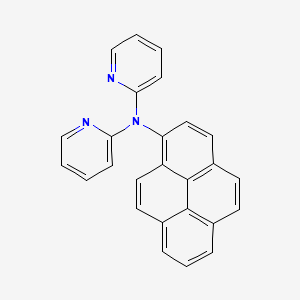
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

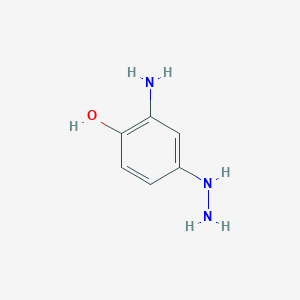

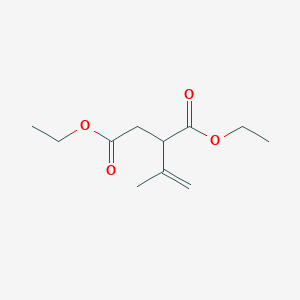

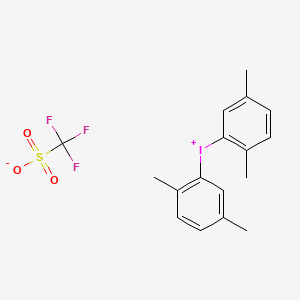
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
![6-[3-[4,6-bis(dodecylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-didodecyl-1,3,5-triazine-2,4-diamine](/img/structure/B12532294.png)

![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
